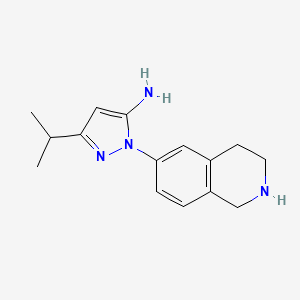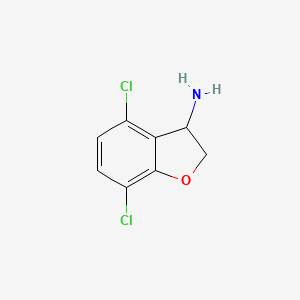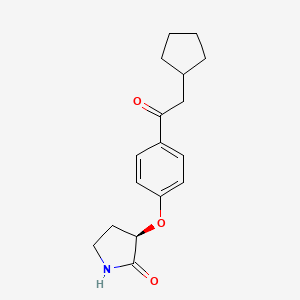
(R)-3-(4-(2-Cyclopentylacetyl)phenoxy)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-(4-(2-Cyclopentylacetyl)phenoxy)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of pyrrolidinones This compound is characterized by the presence of a pyrrolidin-2-one ring substituted with a phenoxy group and a cyclopentylacetyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(4-(2-Cyclopentylacetyl)phenoxy)pyrrolidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route may include:
Formation of the Phenoxy Intermediate: The phenoxy group can be introduced through a nucleophilic aromatic substitution reaction, where a phenol derivative reacts with an appropriate leaving group.
Cyclopentylacetylation: The cyclopentylacetyl group can be introduced via an acylation reaction, often using cyclopentylacetyl chloride in the presence of a base.
Pyrrolidinone Formation: The final step involves the formation of the pyrrolidinone ring, which can be achieved through a cyclization reaction under specific conditions.
Industrial Production Methods
Industrial production of ®-3-(4-(2-Cyclopentylacetyl)phenoxy)pyrrolidin-2-one may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
®-3-(4-(2-Cyclopentylacetyl)phenoxy)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of ®-3-(4-(2-Cyclopentylacetyl)phenoxy)pyrrolidin-2-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-3-(4-(2-Cyclohexylacetyl)phenoxy)pyrrolidin-2-one: Similar structure with a cyclohexylacetyl group instead of cyclopentylacetyl.
®-3-(4-(2-Phenylacetyl)phenoxy)pyrrolidin-2-one: Similar structure with a phenylacetyl group.
Uniqueness
®-3-(4-(2-Cyclopentylacetyl)phenoxy)pyrrolidin-2-one is unique due to the presence of the cyclopentylacetyl group, which may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C17H21NO3 |
|---|---|
Molekulargewicht |
287.35 g/mol |
IUPAC-Name |
(3R)-3-[4-(2-cyclopentylacetyl)phenoxy]pyrrolidin-2-one |
InChI |
InChI=1S/C17H21NO3/c19-15(11-12-3-1-2-4-12)13-5-7-14(8-6-13)21-16-9-10-18-17(16)20/h5-8,12,16H,1-4,9-11H2,(H,18,20)/t16-/m1/s1 |
InChI-Schlüssel |
JLKBQGIBLZRPAC-MRXNPFEDSA-N |
Isomerische SMILES |
C1CCC(C1)CC(=O)C2=CC=C(C=C2)O[C@@H]3CCNC3=O |
Kanonische SMILES |
C1CCC(C1)CC(=O)C2=CC=C(C=C2)OC3CCNC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-(6-bromo-8-fluoro-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)acetate](/img/structure/B13045530.png)
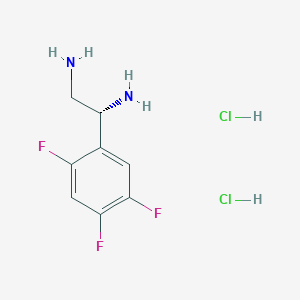
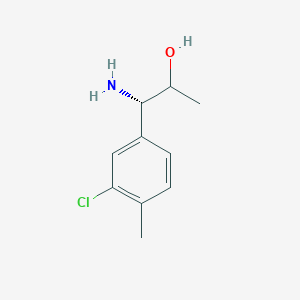

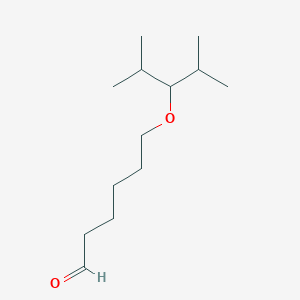
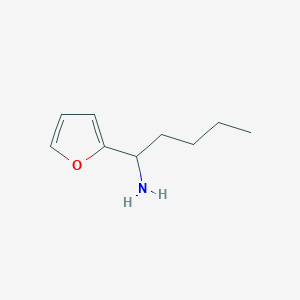
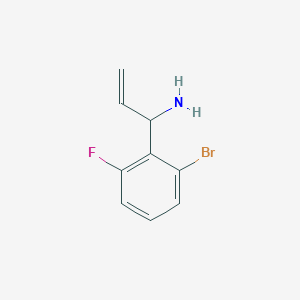
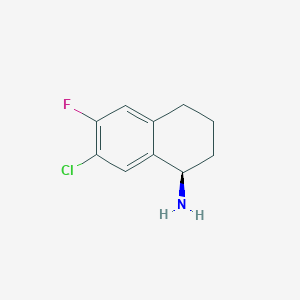
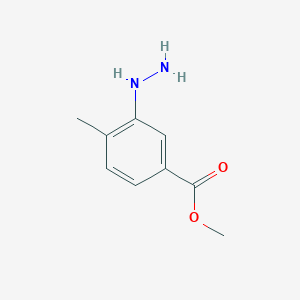
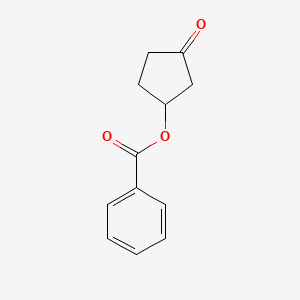
![(1R,2R)-1-Amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13045594.png)
